N-benzyl-N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide
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Overview
Description
N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a bromophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the methanesulfonamide group under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE include:
- N-Benzyl-4-bromobenzamide
- Benzamide, N-(4-bromophenyl)-3-methoxy-
- 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde
Uniqueness
N-BENZYL-N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H22BrN3O3S |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(3-bromophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C23H22BrN3O3S/c1-17(20-9-6-10-21(24)15-20)25-26-23(28)19-11-13-22(14-12-19)27(31(2,29)30)16-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+ |
InChI Key |
NGGLSRPKAVBDBG-KOEQRZSOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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